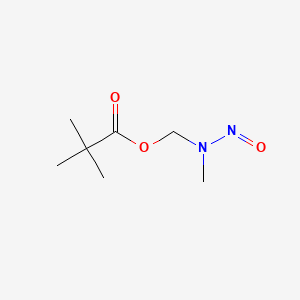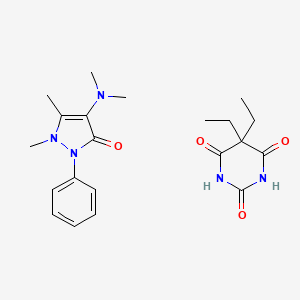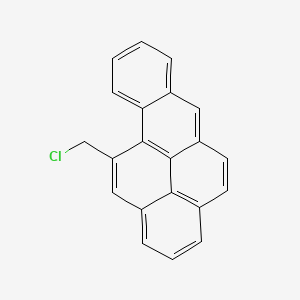
4-Hydroxy-4-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-phenylhexanamide is a phenyl alcohol amide compound that has garnered attention for its potential anticonvulsant properties. Structurally distinct from known anticonvulsants, it has shown promising results in protecting against epileptogenesis and seizures in animal models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenylhexanamide typically involves the reaction of 4-phenylbutan-2-one with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This oxime is then reduced to the amide using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-phenylhexanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in THF or NaBH4 in ethanol.
Major Products Formed
Oxidation: Formation of 4-oxo-4-phenylhexanamide.
Reduction: Formation of 4-amino-4-phenylhexane.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Hydroxy-4-phenylhexanamide has been studied extensively for its anticonvulsant properties. It has shown efficacy in protecting against seizures induced by various agents, including maximal electroshock, pentylenetetrazol, and bicuculline
Chemistry: As a precursor for synthesizing other pharmacologically active compounds.
Biology: Studying its effects on neuronal activity and epileptogenesis.
Medicine: Developing new anticonvulsant drugs with lower developmental toxicity compared to existing medications.
Industry: Potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The anticonvulsant effects of 4-Hydroxy-4-phenylhexanamide are believed to be mediated through its interaction with gamma-aminobutyric acid (GABA) receptors, particularly GABAB receptors. By enhancing GABAergic inhibition, it helps to stabilize neuronal activity and prevent the spread of seizure activity. Additionally, it may modulate ion channels and neurotransmitter release, contributing to its overall anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-phenylbutanamide: Similar structure but shorter carbon chain.
4-Hydroxy-4-phenylpentanamide: Similar structure but different carbon chain length.
4-Hydroxy-4-phenylheptanamide: Similar structure but longer carbon chain.
Uniqueness
4-Hydroxy-4-phenylhexanamide stands out due to its specific carbon chain length, which may influence its pharmacokinetic and pharmacodynamic properties. Its unique structure allows for distinct interactions with molecular targets, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .
Propriétés
Numéro CAS |
67880-30-2 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-hydroxy-4-phenylhexanamide |
InChI |
InChI=1S/C12H17NO2/c1-2-12(15,9-8-11(13)14)10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,13,14) |
Clé InChI |
BBCCWJBOCIVAJN-UHFFFAOYSA-N |
SMILES |
CCC(CCC(=O)N)(C1=CC=CC=C1)O |
SMILES canonique |
CCC(CCC(=O)N)(C1=CC=CC=C1)O |
Key on ui other cas no. |
76425-98-4 |
Synonymes |
4-HPHM 4-hydroxy,4-phenylcaproamide 4-hydroxy-4-phenylcaproamide 4-hydroxy-4-phenylhexanamide gamma-hydroxy, gamma-ethyl, gamma-phenyl-butyramide gamma-hydroxy-gamma-ethyl-gamma-phenylbutyramide HEPB HPhCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















